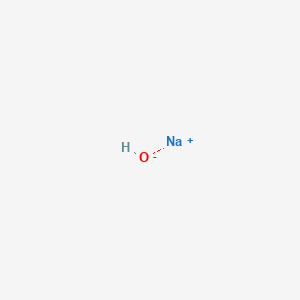
Sodium hydroxide
Cat. No. B104188
Key on ui cas rn:
1310-73-2
M. Wt: 39.997 g/mol
InChI Key: HEMHJVSKTPXQMS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04087253
Procedure details


A method of obtaining caustic soda and pure sodium chloride from an electrolytic cell liquor containing also sulfate ions including the steps of concentrating the liquor through multiple effect evaporation, cooling the concentrate obtained, separating the sodium chloride and the salt containing sulfate and recovering the caustic soda, whereby during a first stage the liquor is evaporated so as to precipitate only sodium chloride which is removed, in a second stage a solid phase is formed of sodium chloride, sodium sulfate and triple salt of caustic soda, sodium chloride and sodium sulfate, with said solid phase being contacted with a caustic soda solution of less than about 35% by weight concentration, so as to decompose said triple salt, removing the salt containing sulfate, and in a third stage the solution from the second stage is cooled to precipitate said triple salt of caustic soda, sodium chloride and sodium sulfate, which is separated from the caustic soda which does not crystallize and is removed from the system, and the resulting solid phase which remains is collected and is recycled into the initial electrolytic cell liquor.



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+:2].[Cl-:3].[Na+].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6]>>[OH-:6].[Na+:2].[Cl-:3].[Na+:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Na+:2].[Na+:2] |f:0.1,2.3,5.6,7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
of concentrating the liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
through multiple effect evaporation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling the concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separating the sodium chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the salt containing sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovering the caustic soda, whereby during a first stage the liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated so as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate only sodium chloride which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed, in a second stage a solid phase
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
